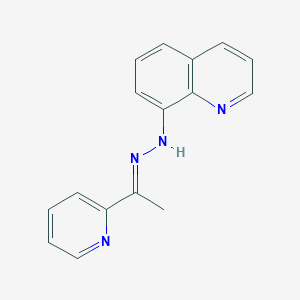

1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone

Descripción general

Descripción

1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring and a quinoline ring connected via a hydrazone linkage, which imparts distinct chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone typically involves the condensation reaction between 2-acetylpyridine and 8-quinolylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Applications

Antimicrobial Activity

Hydrazone derivatives, including 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone, have been studied for their antimicrobial properties. A study highlighted the potential of hydrazone derivatives to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures showed zones of inhibition ranging from 10 to 24 mm against various bacterial strains, demonstrating their effectiveness compared to standard antibiotics like ampicillin .

Antiviral Properties

Given the ongoing need for antiviral agents, particularly in light of recent pandemics, research has focused on the antiviral capabilities of quinoline-based compounds. These compounds have shown promise in inhibiting viral replication and could be crucial in developing treatments for viral infections .

Anticancer Potential

The compound's structural features allow it to interact with biological targets effectively. Research indicates that hydrazones can induce apoptosis in cancer cells. For example, derivatives similar to this compound have been shown to inhibit cellular proliferation in various human tumor cell lines .

Analytical Applications

Spectroscopic Analysis

Hydrazones are widely used as analytical reagents due to their ability to form stable complexes with metal ions. They are employed in spectroscopic techniques for the determination of metal ions in environmental and biological samples. The compound can be utilized for detecting trace metals, which is critical for environmental monitoring and food safety assessments .

Chromatographic Techniques

The compound's derivatives have been applied in chromatography for separating complex mixtures. Their unique chemical properties facilitate the development of efficient separation methods for pharmaceuticals and other organic compounds .

Material Science Applications

Corrosion Inhibition

Recent studies have demonstrated that hydrazone derivatives can serve as effective corrosion inhibitors for metals. The mechanism typically involves adsorption onto the metal surface, forming a protective layer that reduces corrosion rates. For instance, research on similar compounds has shown a significant reduction in corrosion rates when applied to steel surfaces .

Polymer Chemistry

Hydrazones are also investigated as polymer initiators and stabilizers in material science. Their ability to initiate polymerization reactions makes them valuable in producing various polymeric materials with tailored properties .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Comparison with Control |

|---|---|---|---|

| Compound A | S. aureus | 21 | Ampicillin: 22 |

| Compound B | E. coli | 21 | Ampicillin: 20 |

| Compound C | P. aeruginosa | 21 | Ampicillin: 20 |

Table 2: Corrosion Inhibition Efficiency

| Compound Name | Metal Type | Corrosion Rate Reduction (%) | Application Method |

|---|---|---|---|

| Hydrazone Derivative X | Steel | 75 | Coating |

| Hydrazone Derivative Y | Aluminum | 68 | Immersion |

Mecanismo De Acción

The mechanism of action of 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that can modulate the activity of metalloenzymes. Additionally, its hydrazone linkage allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-Pyridinyl)-N’-[1-(8-quinolinyl)ethylidene]-1-piperazine carbothiohydrazide

- Methanediamine, 1,1-di-2-pyridinyl-N,N’-di-8-quinolinyl-

Uniqueness

1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone is unique due to its specific combination of pyridine and quinoline rings connected via a hydrazone linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone is a compound that has attracted significant attention due to its unique structural features and potential biological activities. This article explores the biological activity of this hydrazone derivative, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring and an 8-quinoline moiety linked by a hydrazone bond. This specific structure contributes to its chemical reactivity and biological interactions.

Synthesis

The synthesis typically involves the condensation of 2-acetylpyridine with 8-quinolylhydrazine in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is purified through recrystallization or chromatography.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's hydrazone linkage allows it to form stable complexes with metal ions, potentially modulating the activity of metalloenzymes and influencing cellular signaling pathways .

Antimicrobial Activity

Research indicates that hydrazones, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, demonstrating a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using cell lines such as HeLa (cervical cancer) and HEK293T (human embryonic kidney) cells demonstrated cytotoxic effects, with IC50 values indicating potent activity against cancer cells .

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results showed that the compound had a synergistic effect when combined with certain antibiotics, enhancing their efficacy against resistant strains .

- Cytotoxicity in Cancer Cells : Another study focused on the compound's ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with the hydrazone led to significant increases in apoptotic cell populations compared to untreated controls .

Propiedades

IUPAC Name |

N-[(E)-1-pyridin-2-ylethylideneamino]quinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4/c1-12(14-8-2-3-10-17-14)19-20-15-9-4-6-13-7-5-11-18-16(13)15/h2-11,20H,1H3/b19-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNYFISVDKGQHJ-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.